4-[(Benzenesulfonyl)methyl]piperidine hydrochloride
Overview
Description
“4-[(Benzenesulfonyl)methyl]piperidine hydrochloride”, also known as BMSMP, is a chemical compound that falls under the category of organic compounds. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “4-[(Benzenesulfonyl)methyl]piperidine hydrochloride” is C12H18ClNO2S. Its molecular weight is 275.8 g/mol.
Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, some diphenyl (piperidine-4-yl) methanol derivatives showed high cytotoxic activity against various cell lines .
Antiviral Applications
Piperidine derivatives have been found to have antiviral properties . They can be used in the development of drugs to combat various viral diseases.
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents . They could be used in the development of new treatments for malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been found to have antimicrobial and antifungal properties . They can be used in the development of new antimicrobial and antifungal drugs.
Antihypertensive Applications
Piperidine derivatives have been found to have antihypertensive properties . They can be used in the development of new treatments for hypertension.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been found to have analgesic and anti-inflammatory properties . They can be used in the development of new pain relief and anti-inflammatory drugs.
Antipsychotic Applications
Piperidine derivatives have been found to have antipsychotic properties . They can be used in the development of new treatments for various psychiatric disorders.
Safety and Hazards
properties
IUPAC Name |
4-(benzenesulfonylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHRDGQWVQWUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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